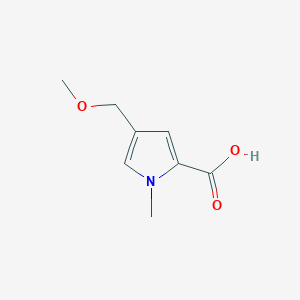
Acide 3-(méthylamino)isonicotique
Vue d'ensemble
Description
3-(Methylamino)isonicotinic Acid: is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinic acid, where a methylamino group is attached to the third position of the pyridine ring
Applications De Recherche Scientifique
3-(Methylamino)isonicotinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied
Mécanisme D'action
Target of Action
3-(Methylamino)isonicotinic Acid, structurally similar to isoniazid , primarily targets the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis, a major infectious disease .
Mode of Action
3-(Methylamino)isonicotinic Acid is a prodrug . It inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interaction with its targets results in the disruption of the bacterial cell wall, thereby inhibiting the growth of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of mycolic acids . Mycolic acids are long fatty acids found in the cell walls of the Mycobacterium genus . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
Given its structural similarity to isoniazid , it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The primary result of the action of 3-(Methylamino)isonicotinic Acid is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved by disrupting the synthesis of mycolic acids, leading to the breakdown of the bacterial cell wall and subsequent cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)isonicotinic Acid can be achieved through several methods. One common approach involves the acylation of 4-trifluoromethyl nicotinic acid, followed by Hofmann degradation, hydrolysis, and esterification reactions . The reaction conditions typically involve the use of sulfuric acid and methanol, with the temperature controlled at minus 10°C during the addition of sulfuric acid, followed by refluxing for 8 hours .
Industrial Production Methods: Industrial production methods for 3-(Methylamino)isonicotinic Acid focus on optimizing yield and purity while minimizing costs and environmental impact. The use of readily available raw materials and the recycling of reaction liquids, such as thionyl chloride, are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylamino)isonicotinic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Propriétés
IUPAC Name |
3-(methylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWDRAGEBOUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1530509.png)





![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)

![(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B1530523.png)





